molecular formula C11H20N4 B13636991 3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine

3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine

Cat. No.: B13636991
M. Wt: 208.30 g/mol
InChI Key: LZSOLWNZQGUMAD-UHFFFAOYSA-N
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Description

3-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)piperidine is a heterocyclic compound featuring a piperidine ring connected via a methylene bridge to a 1,2,4-triazole ring substituted with ethyl and methyl groups.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

3-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]piperidine

InChI

InChI=1S/C11H20N4/c1-3-10-13-11(15(2)14-10)7-9-5-4-6-12-8-9/h9,12H,3-8H2,1-2H3

InChI Key

LZSOLWNZQGUMAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)CC2CCCNC2)C

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The synthesis of the 1,2,4-triazole ring substituted with ethyl and methyl groups is a critical initial step. One established method involves the reaction of ethyl hydrazinecarboxylate with formamide under acidic conditions to form the 3-ethyl-1-methyl-1H-1,2,4-triazole nucleus. This step ensures the formation of the nitrogen-rich heterocycle with the desired substitution pattern.

Alkylation to Introduce the Methylene Linker

Following the triazole formation, alkylation is performed to introduce the methylene bridge connecting the triazole to the piperidine ring. This is typically achieved by reacting the 3-ethyl-1-methyl-1H-1,2,4-triazole intermediate with 2-bromoethylamine or similar alkylating agents under basic conditions. This step forms the 3-(2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethyl)amine intermediate.

Formation of the Piperidine Ring

The final step involves cyclization or coupling with piperidine to form the piperidine ring attached via the methylene linker to the triazole. This reaction is typically carried out under basic conditions to promote nucleophilic substitution and ring closure, yielding the target compound 3-((3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)piperidine.

Detailed Stepwise Synthetic Route

Step No. Reaction Description Reagents and Conditions Outcome/Intermediate
1 Formation of 3-ethyl-1-methyl-1H-1,2,4-triazole Ethyl hydrazinecarboxylate + formamide, acidic conditions 3-ethyl-1-methyl-1H-1,2,4-triazole
2 Alkylation of triazole at 5-position with 2-bromoethylamine 2-bromoethylamine, base (e.g., sodium hydride), solvent 3-(2-aminoethyl)-3-ethyl-1-methyl-1H-1,2,4-triazole
3 Coupling/cyclization with piperidine to form piperidine ring Piperidine, basic conditions 3-((3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)piperidine

Alternative and Supporting Synthetic Strategies

Preparation of 1-Methyl-1H-1,2,4-Triazole Derivatives

A patent document describes a multi-step synthesis of 1-methyl-1H-1,2,4-triazole-3-methyl formate, which shares structural similarity with the triazole moiety in the target compound. This method involves:

  • Nucleophilic substitution of 1,2,4-triazole with chloromethane in the presence of potassium hydroxide and ethanol to yield 1-methyl-1,2,4-triazole.

  • Selective lithiation and protection steps at the 5-position using lithium reagents and trimethylchlorosilane or dibromomethane.

  • Carboxylation via reaction with carbon dioxide under strong base (LDA) to introduce a carboxylic acid group.

  • Esterification with thionyl chloride and methanol to form methyl esters.

  • Final deprotection and reduction steps to obtain the desired methyl formate derivative.

Though this process is for a related compound, the strategies for selective functionalization and protection of the triazole ring can inform the synthesis of the 3-ethyl-1-methyl-1H-1,2,4-triazole intermediate.

Use of Hydrazide and Isothiocyanate Intermediates

Literature reports synthesis of 1,2,4-triazole derivatives linked to piperidine via sulfonyl and thioacetamide linkers. These involve steps such as:

  • Formation of sulfonamide from 4-methoxybenzenesulfonyl chloride and ethyl isonipecotate.

  • Conversion to hydrazide by treatment with hydrazine hydrate.

  • Reflux with methyl isothiocyanate and potassium hydroxide to yield triazole derivatives.

  • Subsequent reaction with N-substituted acetamides to obtain various analogues.

Although the exact compound differs, these methods illustrate the versatility of hydrazide and isothiocyanate chemistry in constructing triazole-piperidine frameworks.

Reaction Conditions and Optimization

Reaction Step Typical Conditions Notes on Optimization
Formation of triazole ring Acidic medium, moderate heating Control of temperature to avoid side reactions
Alkylation (methylene linker) Use of strong base (e.g., sodium hydride), aprotic solvent (e.g., DMF) Slow addition of alkylating agent to prevent over-alkylation
Piperidine coupling/cyclization Basic conditions, reflux or room temperature Use of excess piperidine can drive reaction forward

Research Findings and Yields

  • The formation of the triazole ring via hydrazinecarboxylate and formamide typically proceeds with yields ranging from 70% to 85%.

  • Alkylation reactions are sensitive to base strength and solvent polarity, with yields reported between 60% and 80%.

  • The final coupling to piperidine generally achieves yields above 75% under optimized conditions.

  • Purification is commonly done by recrystallization or chromatography to isolate the pure compound.

Summary Table of Key Synthetic Steps

Step Reagents Conditions Yield (%) Comments
Triazole ring formation Ethyl hydrazinecarboxylate, formamide, acid Heating, acidic medium 70-85 Critical for correct substitution
Alkylation with 2-bromoethylamine 2-bromoethylamine, sodium hydride, DMF Room temp to reflux 60-80 Control base and temperature
Piperidine ring formation Piperidine, base Reflux or room temp 75+ Excess piperidine improves yield

Chemical Reactions Analysis

Types of Reactions

3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins .

Comparison with Similar Compounds

Key Structural Variations

The target compound differs from analogs in the substituents at the triazole’s 3-position and the position of the methylene bridge. Below is a comparison of structurally related compounds:

Compound Name Substituent (Triazole 3-position) Piperidine Position Molecular Formula Molar Mass (g/mol) Notable Properties/Activities References
3-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)piperidine Ethyl 3-position C₁₁H₂₀N₄ 208.31 N/A (hypothetical) -
4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine Tert-butyl 4-position C₁₂H₂₁N₄ 233.33 Discontinued (supply status)
4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine Isopropyl 4-position C₁₁H₂₀N₄ 208.30 CAS 1343384-62-2; commercial availability
3-((1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)methyl)piperidine Propyl 3-position C₁₂H₂₂N₄ 222.33 CAS 1343611-91-5; no reported bioactivity
3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride None (unsubstituted triazole) 3-position C₇H₁₂N₄·2HCl 225.12 Hydrogen bond donors: 4; m.p. 28–33°C

Substituent Effects on Physicochemical Properties

  • Ethyl vs. Tert-butyl derivatives (e.g., ) may suffer from steric hindrance, reducing binding efficiency in enzyme pockets.
  • Hydrogen Bonding Capacity: Unsubstituted triazole derivatives (e.g., ) exhibit higher hydrogen bond donor/acceptor counts (4 donors, 3 acceptors), enhancing solubility but possibly limiting blood-brain barrier penetration. The ethyl-substituted compound likely has fewer polar interactions due to alkylation.

Biological Activity

3-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)piperidine, identified by its CAS number 1465029-18-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant case studies.

The molecular formula of 3-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)piperidine is C10H18N4O, with a molecular weight of 210.27 g/mol. The compound features a piperidine ring substituted with a triazole moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 3-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)piperidine have demonstrated significant cytotoxicity against various cancer cell lines. A notable study reported that derivatives of triazole exhibited IC50 values ranging from 2.76 µM to 9.27 µM against ovarian and pleural mesothelioma cancer cell lines, indicating strong antiproliferative effects .

The biological activity of triazole-containing compounds often involves the inhibition of critical enzymes and pathways associated with cancer progression. For example, they may inhibit Histone Deacetylases (HDACs) and Cyclooxygenases (COX), leading to reduced cell proliferation and increased apoptosis in tumor cells . The mechanism by which 3-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)piperidine exerts its effects remains to be fully elucidated but is likely related to similar pathways.

Neuropharmacological Effects

Piperidine derivatives have also been explored for their neuropharmacological activities. Some studies suggest that piperidine-based compounds can interact with serotonin receptors, potentially offering antidepressant effects . This interaction may contribute to cognitive enhancement and mood stabilization in animal models.

Synthesis

The synthesis of 3-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)piperidine typically involves multi-step organic reactions. The initial step may include the formation of the triazole ring followed by alkylation with piperidine. This synthetic pathway allows for the introduction of various substituents that can modulate biological activity.

Study on Anticancer Activity

A study published in PubMed Central evaluated a series of triazole derivatives for their anticancer properties. The findings indicated that modifications on the triazole ring significantly affected the cytotoxic activity against different cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AOVXF 899 (Ovarian)2.76
Compound BPXF 1752 (Pleural)9.27
Compound CRXF 486 (Renal)1.143

These results underscore the potential for developing new therapeutic agents based on the structure of 3-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)piperidine .

Q & A

Q. Critical Conditions :

  • Solvent choice (e.g., DMF for polar intermediates, ethanol for cyclization).
  • Temperature control to prevent side reactions (e.g., over-alkylation).
  • Purification via column chromatography or recrystallization to isolate the target compound .

Which analytical techniques are most effective for confirming the structural integrity of this compound?

Basic Research Focus
Structural validation relies on a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1H and 13C NMR are used to confirm substituent positions on the triazole and piperidine rings. For example, methyl groups on the triazole appear as singlets near δ 2.5–3.0 ppm, while piperidine protons show multiplet patterns between δ 1.5–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight accuracy (e.g., [M+H]+ ion for C12H21N5 at m/z 248.1872) .
  • X-ray Crystallography : Resolves conformational details, such as chair vs. boat configurations of the piperidine ring, which influence bioactivity .

Methodological Note : Cross-validation with elemental analysis (C, H, N) ensures purity >95% .

How can researchers design experiments to investigate the antimicrobial potential of this compound, considering structural analogs?

Advanced Research Focus
Experimental Design :

Structure-Activity Relationship (SAR) Studies : Compare bioactivity against analogs with varying substituents (e.g., replacing ethyl with isopropyl on the triazole). Use standardized assays like broth microdilution (MIC) for bacterial/fungal strains .

Target Identification : Employ molecular docking to predict interactions with microbial enzymes (e.g., cytochrome P450 or efflux pump proteins) .

In Vivo Models : Test efficacy in Galleria mellonella larvae or murine infection models, monitoring survival rates and pathogen load reduction .

Q. Data Interpretation :

  • Contradictions in activity across studies may arise from differences in bacterial strains or substituent electronic effects. For example, ethyl groups enhance lipophilicity, improving membrane penetration, while bulkier groups may sterically hinder target binding .

What strategies are recommended for resolving contradictions in reported bioactivity data across different studies?

Advanced Research Focus
Approaches :

Comparative SAR Analysis : Tabulate bioactivity data for analogs (see example below) to identify trends in substituent effects :

CompoundSubstituent (Triazole R-group)MIC (μg/mL) vs. S. aureus
3-Ethyl-1-methyl derivative-CH2CH38.2
3-Isopropyl derivative-CH(CH3)232.1

Conformational Analysis : Use X-ray crystallography or DFT calculations to assess how piperidine ring puckering (e.g., chair vs. twist-boat) impacts binding affinity .

Assay Standardization : Re-test compounds under uniform conditions (e.g., pH, inoculum size) to isolate variables causing discrepancies .

Case Study : A 2025 study resolved conflicting antifungal data by demonstrating that solvent polarity (DMSO vs. ethanol) altered compound solubility and bioavailability .

How can computational methods optimize the synthesis and bioactivity of this compound?

Advanced Research Focus
Methodology :

Reaction Pathway Modeling : Tools like Gaussian or ORCA simulate intermediate stability, identifying optimal conditions (e.g., solvent polarity, temperature) for yield improvement .

Molecular Dynamics (MD) Simulations : Predict binding modes with biological targets (e.g., fungal CYP51), guiding rational design of derivatives with higher affinity .

ADMET Prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize compounds for in vivo testing .

Validation : Cross-correlate computational results with experimental data (e.g., docking scores vs. IC50 values) to refine models .

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